An In-depth Technical Guide to 1-(Methylsulfonyl)piperidine-2-carboxylic Acid
An In-depth Technical Guide to 1-(Methylsulfonyl)piperidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 1-(Methylsulfonyl)piperidine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Drawing upon established chemical principles and data from structurally related molecules, this document aims to equip researchers with the foundational knowledge necessary to explore the potential of this compound.
Introduction: Unveiling a Scaffold of Potential
1-(Methylsulfonyl)piperidine-2-carboxylic acid belongs to the class of N-sulfonylated piperidine derivatives. The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds, prized for its conformational flexibility and ability to interact with biological targets. The introduction of a methylsulfonyl group at the nitrogen atom significantly alters the electronic and steric properties of the parent piperidine-2-carboxylic acid (pipecolic acid). This modification can enhance metabolic stability, modulate lipophilicity, and introduce specific hydrogen bonding capabilities, making it an intriguing candidate for drug discovery programs. While specific research on this particular molecule is limited, its structural motifs suggest potential applications in areas where related sulfonylated heterocycles have shown promise, such as in the development of antimicrobial or enzyme-inhibiting agents.[1]
Core Physicochemical Properties
The fundamental properties of 1-(Methylsulfonyl)piperidine-2-carboxylic acid are summarized in the table below. These have been determined through a combination of database information and calculated predictions based on its chemical structure.
| Property | Value | Source |
| CAS Number | 1008975-54-9 | Santa Cruz Biotechnology[2] |
| Molecular Formula | C₇H₁₃NO₄S | Santa Cruz Biotechnology[2] |
| Molecular Weight | 207.25 g/mol | Santa Cruz Biotechnology[2] |
| Appearance | Solid (predicted) | --- |
| SMILES | CS(=O)(=O)N1CCCCC1C(=O)O | --- |
| InChI | InChI=1S/C7H13NO4S/c1-13(11,12)8-5-3-2-4-6(8)7(9)10/h6H,2-5H2,1H3,(H,9,10) | --- |
Synthesis and Characterization: A Proposed Pathway
Proposed Synthetic Workflow
The most direct approach involves the reaction of commercially available piperidine-2-carboxylic acid (pipecolic acid) with methanesulfonyl chloride in the presence of a suitable base to neutralize the hydrochloric acid byproduct.
Caption: Proposed synthesis of 1-(Methylsulfonyl)piperidine-2-carboxylic acid.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a guideline based on standard procedures for similar chemical transformations. Optimization of reaction conditions, such as temperature, reaction time, and stoichiometry, would be necessary to achieve high yields and purity.
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Reaction Setup: To a solution of piperidine-2-carboxylic acid (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq.).
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Addition of Sulfonylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of methanesulfonyl chloride (1.1 eq.) in the same solvent to the stirred reaction mixture.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: Upon completion, quench the reaction with water. If necessary, acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3 to ensure the carboxylic acid is protonated.
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Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 1-(Methylsulfonyl)piperidine-2-carboxylic acid.
Expected Spectroscopic Characterization
The successful synthesis of the target compound can be confirmed by standard spectroscopic methods. The expected key features are outlined below:
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylsulfonyl group protons around 2.8-3.2 ppm. The protons on the piperidine ring would appear as a series of multiplets in the region of 1.5-4.0 ppm. The proton on the α-carbon to the carboxyl group would likely be a distinct multiplet. The acidic proton of the carboxylic acid would be a broad singlet, typically downfield (>10 ppm), though its observation can depend on the solvent used.
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¹³C NMR: The carbon NMR spectrum should show a signal for the methylsulfonyl carbon around 35-45 ppm. The carbons of the piperidine ring would resonate in the aliphatic region (20-60 ppm), and the carbonyl carbon of the carboxylic acid would appear significantly downfield, typically in the range of 170-180 ppm.
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IR Spectroscopy: The infrared spectrum would be characterized by strong absorptions corresponding to the sulfonyl group (S=O stretches) around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. A broad O-H stretching band for the carboxylic acid would be expected in the region of 3300-2500 cm⁻¹, and a strong C=O stretching vibration for the carboxylic acid would appear around 1725-1700 cm⁻¹.[3][4]
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Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode would be expected to show a prominent ion corresponding to the deprotonated molecule [M-H]⁻.
Potential Biological Activity and Applications: An Area Ripe for Exploration
While no specific biological activities have been reported for 1-(Methylsulfonyl)piperidine-2-carboxylic acid, the broader class of sulfonylpiperidine derivatives has garnered significant interest in medicinal chemistry.
Antimicrobial Potential
Sulfonamide-containing compounds are a well-established class of antimicrobial agents.[5] Research into novel sulfonyl piperidine carboxamide derivatives has demonstrated their potential as antibacterial and antifungal agents.[5] These compounds often exert their effect by inhibiting essential metabolic pathways in microorganisms. Therefore, it is plausible that 1-(Methylsulfonyl)piperidine-2-carboxylic acid could serve as a valuable starting point or scaffold for the development of new anti-infective therapies.
Enzyme Inhibition
The rigidified, yet conformationally adaptable, piperidine ring coupled with the hydrogen-bonding capabilities of the sulfonyl and carboxylic acid groups makes this molecule a candidate for targeting enzyme active sites. Many enzyme inhibitors incorporate heterocyclic scaffolds to orient functional groups for optimal binding.
Central Nervous System (CNS) Applications
Piperidine derivatives are frequently found in drugs targeting the central nervous system.[1] While the introduction of the polar sulfonyl and carboxylic acid groups would influence its ability to cross the blood-brain barrier, it could be investigated for its potential to modulate CNS targets.
The logical relationship for investigating the biological potential of this compound is depicted below.
Caption: Rationale for exploring the biological activity of the title compound.
Conclusion and Future Directions
1-(Methylsulfonyl)piperidine-2-carboxylic acid represents a chemical entity with untapped potential. Its straightforward, predictable synthesis and the presence of key pharmacophoric features make it an attractive molecule for further investigation. Future research should focus on:
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Definitive Synthesis and Characterization: The development and publication of a robust, optimized synthetic protocol and complete spectroscopic characterization are crucial next steps.
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Physicochemical Profiling: Detailed studies on its solubility, pKa, and lipophilicity (LogP) will provide essential data for its application in medicinal chemistry.
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Biological Screening: A broad biological screening program to assess its activity in various assays, particularly for antimicrobial and enzyme inhibitory effects, is warranted.
This technical guide serves as a foundational resource to stimulate and guide future research into this promising compound.
References
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Asian Journal of Chemistry. Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]
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Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]
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Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]
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MDPI. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. IR Absorption Table [webspectra.chem.ucla.edu]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt [mdpi.com]
